molecular formula C7H8N2O2 B2371232 2-(Oxetan-3-yloxy)pyrimidine CAS No. 2198592-40-2

2-(Oxetan-3-yloxy)pyrimidine

Cat. No.: B2371232
CAS No.: 2198592-40-2
M. Wt: 152.153
InChI Key: AWSNMHBWHAWHPL-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. This compound is a pyrimidine derivative that contains an oxetane ring, which imparts unique properties to the molecule.

Scientific Research Applications

2-(Oxetan-3-yloxy)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential as a bioisostere in drug design.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

Target of Action

2-(Oxetan-3-yloxy)pyrimidine is a pyrimidine derivative . Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . The primary targets of pyrimidine derivatives are often vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . They also target protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives generally exert their effects by interacting with their targets and inhibiting their expression and activities . For instance, they can inhibit protein kinases, thus affecting cell growth and metabolism .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving its targets. For example, the inhibition of protein kinases can affect cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Similarly, the inhibition of inflammatory mediators can impact the inflammatory response .

Result of Action

The result of the action of this compound is likely to depend on its mode of action and the specific targets it interacts with. Given its potential anti-inflammatory effects, it may help reduce inflammation by inhibiting key inflammatory mediators . If it inhibits protein kinases, it could affect cell growth and metabolism .

Biochemical Analysis

Biochemical Properties

2-(Oxetan-3-yloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with thymidylate synthase, an enzyme crucial for DNA synthesis. The interaction between this compound and thymidylate synthase can inhibit the enzyme’s activity, leading to disruptions in DNA replication and cell proliferation . Additionally, this compound may interact with other biomolecules such as RNA and certain proteins involved in cell signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms. This compound also affects cell signaling pathways, such as the PI3K/AKT pathway, which is involved in cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine, a nucleotide essential for DNA replication . This binding interaction is facilitated by the oxetane ring, which enhances the compound’s affinity for the enzyme . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cell signaling and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and alterations in cellular function . These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth in cancer models . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters such as nucleoside transporters . Once inside the cell, the compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to other cellular compartments such as the cytoplasm and mitochondria, where it may exert additional effects on cellular metabolism and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxetan-3-yloxy)pyrimidine typically involves the formation of the oxetane ring followed by its attachment to the pyrimidine core. One common method is the intramolecular Williamson ether synthesis, which involves the cyclization of a suitable precursor under basic conditions . Another approach is the light-mediated Paternò-Büchi [2+2] cycloaddition reaction, which forms the oxetane ring through the reaction of an alkene with a carbonyl compound under ultraviolet light .

Industrial Production Methods: Industrial production of this compound may involve the use of preformed oxetane-containing building blocks. These building blocks can be synthesized in large quantities and then coupled with pyrimidine derivatives through cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(Oxetan-3-yloxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.

    Reduction: Reduction reactions can convert oxetane derivatives to more stable alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxetan-3-one derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Comparison with Similar Compounds

    Oxetane-containing compounds: These include oxetan-3-one and other oxetane derivatives.

    Pyrimidine derivatives: Compounds such as cytidine and thymidine.

Uniqueness: 2-(Oxetan-3-yloxy)pyrimidine is unique due to the presence of both an oxetane ring and a pyrimidine core. This combination imparts distinct physicochemical properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-(oxetan-3-yloxy)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-8-7(9-3-1)11-6-4-10-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSNMHBWHAWHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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